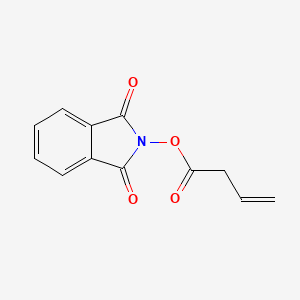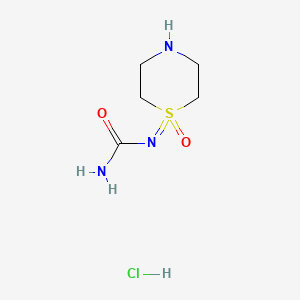
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride is a chemical compound with the molecular formula C5H11N3O2S.ClH. It is known for its unique structure, which includes a thiomorpholine ring and a urea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride typically involves the reaction of thiomorpholine with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different thiomorpholine derivatives .
Aplicaciones Científicas De Investigación
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: A heterocyclic compound containing nitrogen and sulfur, similar to the thiomorpholine ring in (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride.
Morpholine: A related compound with an oxygen atom in place of the sulfur atom in thiomorpholine.
Uniqueness
This compound is unique due to its specific combination of a thiomorpholine ring and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C5H12ClN3O2S |
|---|---|
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
(1-oxo-1,4-thiazinan-1-ylidene)urea;hydrochloride |
InChI |
InChI=1S/C5H11N3O2S.ClH/c6-5(9)8-11(10)3-1-7-2-4-11;/h7H,1-4H2,(H2,6,9);1H |
Clave InChI |
NHRZOSLLAHJQEW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=NC(=O)N)(=O)CCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


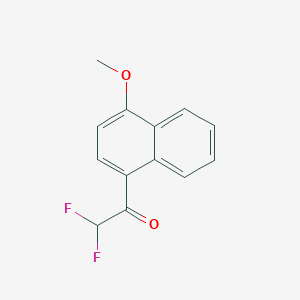
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)
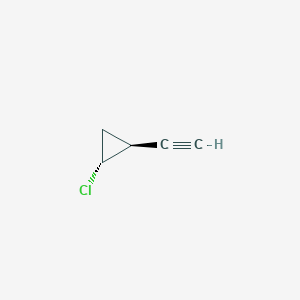
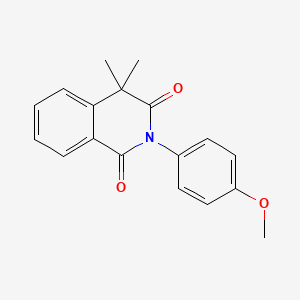

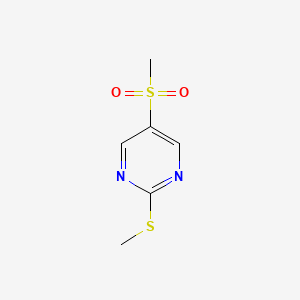
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
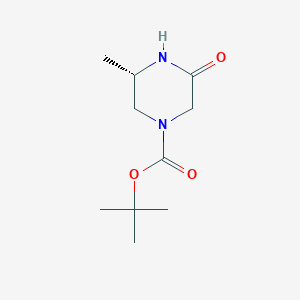
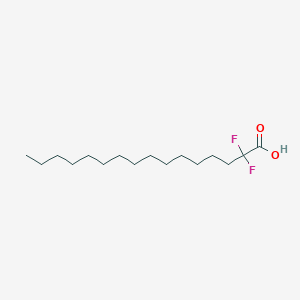

![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
